molecular formula C19H17ClN2O3 B2424186 ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate CAS No. 1251562-19-2

ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate

Cat. No.: B2424186
CAS No.: 1251562-19-2
M. Wt: 356.81
InChI Key: CVRBNGKFGHUREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its quinoline core structure, which is substituted with a benzylamino group at the 4-position, a chlorine atom at the 8-position, and an ethyl ester group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzylamino group and the ethyl ester group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

    Formation of Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions, where a benzylamine reacts with a suitable quinoline derivative.

    Esterification: The ethyl ester group is typically introduced through esterification reactions, where the carboxylic acid group of the quinoline derivative reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent quality. This may involve the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the quinoline core or the benzylamino group, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylamino group may yield N-oxides, while substitution of the chlorine atom can result in various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Interacting with DNA/RNA: It can intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also have a quinoline core, but differ in their substituents and biological activities.

    Benzylamino Derivatives: Compounds with a benzylamino group, such as benzylamine, which have different core structures and applications.

    Chloroquinoline Derivatives: Compounds like 8-chloroquinoline, which share the chloroquinoline core but differ in other substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1251562-19-2

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.81

IUPAC Name

ethyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H17ClN2O3/c1-2-25-19(24)15-17(21-11-12-7-4-3-5-8-12)13-9-6-10-14(20)16(13)22-18(15)23/h3-10H,2,11H2,1H3,(H2,21,22,23)

InChI Key

CVRBNGKFGHUREB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.